Camellianoside

描述

属性

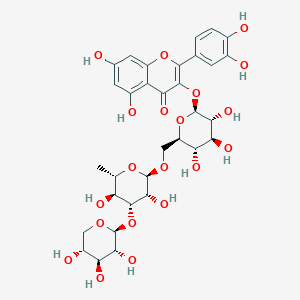

分子式 |

C32H38O20 |

|---|---|

分子量 |

742.6 g/mol |

IUPAC 名称 |

3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C32H38O20/c1-9-19(38)28(51-30-24(43)20(39)15(37)7-46-30)26(45)31(48-9)47-8-17-21(40)23(42)25(44)32(50-17)52-29-22(41)18-14(36)5-11(33)6-16(18)49-27(29)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,28,30-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23-,24+,25+,26+,28+,30-,31+,32-/m0/s1 |

InChI 键 |

GSTBDLJYXUQTFK-FODKTCEYSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O |

同义词 |

camellianoside quercetin-3-O-beta-D-xylopyranosyl-(1-3)-O-alpha-L-rhamnopyranosyl-(1-6)-O-beta-D-glucopyranoside quercetin-3-O-xylopyranosyl-1-3-O-rhamnopyranosyl-1-6-O-glucopyranoside |

产品来源 |

United States |

Natural Occurrence and Botanical Origin of Camellianoside

Identification in Camellia japonica L. Foliage

Camellianoside was first identified and isolated from the leaves of Camellia japonica L. researchgate.nettandfonline.comnih.govtandfonline.com This identification was achieved through spectroscopic and chemical methods, which were used to establish its structure. researchgate.nettandfonline.comtandfonline.com The structure of this compound has been determined as quercetin-3-O-β-D-xylopyranosyl-(1→3)-O-α-L-rhamnopyranosyl-(1→6)-O-β-D-glucopyranoside. researchgate.nettandfonline.comnih.govtandfonline.com This complex structure indicates it is a quercetin (B1663063) O-glucoside with a specific trisaccharide residue attached at the 3rd position of the quercetin core. nih.gov

Research has detailed the process of isolating this compound from Camellia japonica leaves. For instance, one study involved extracting powdered dried leaves with 70% ethanol (B145695). tandfonline.com This ethanolic extract was then subjected to various chromatographic techniques, including column chromatography on Diaion HP-20 and silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound. tandfonline.com

Distribution within Camellia Species and Related Genera

While initially identified in Camellia japonica, this compound is considered an exclusive flavonoid of the genus Camellia. researchgate.net It is present in significant concentrations in the leaves of Camellia japonica. researchgate.net

The genus Camellia is a large genus within the Theaceae family, comprising over 250 known species, with many native to China and East Asia. americancamellias.comwikipedia.org Theaceae is a family of flowering plants that includes shrubs and trees, with the genus Camellia being the most well-known member, famous for the tea plant (Camellia sinensis) and ornamental camellias. wikipedia.orgpollyhillarboretum.org

Other genera within the Theaceae family include Franklinia, Gordonia, Polyspora, Pyrenaria, Schima, and Stewartia. wikipedia.orgpollyhillarboretum.org While this compound is noted as exclusive to the Camellia genus, the distribution of specific compounds can vary among species and even within different parts of the same plant. For example, other flavonoids and tannins have been isolated from various Camellia species and different parts like flowers, fruits, and seeds. researchgate.nettandfonline.commdpi.comresearchgate.net

Research into the phytochemical composition of various Camellia species is ongoing, revealing a diversity of bioactive compounds. researchgate.net The presence and concentration of this compound in other Camellia species beyond C. japonica would require specific investigations.

Influence of Environmental and Genetic Factors on this compound Accumulation

The chemical composition of plants, including the accumulation of specific compounds like this compound, can be influenced by a variety of environmental and genetic factors. For Camellia species, these factors can include the specific variety, growing area, climate, and soil conditions. ipb.pt

Studies on Camellia japonica and other Camellia species have indicated that environmental conditions play a role in the levels of various phytochemicals. For instance, the Central Highlands of Vietnam, with terrains ranging from 500 to 1500 m and varying highland climates, provide diverse conditions that support the growth and diversity of Camellia species. researcher.life The climate and soil conditions in this region are considered ideal for the growth of yellow camellias, and studies have analyzed the polyphenol content in different Camellia species growing naturally there. researcher.life

Genetic factors, specifically the variety or cultivar of Camellia japonica, also contribute to variations in chemical composition. Different varieties can exhibit different levels of bioactive compounds. ipb.pt While specific detailed research on the direct influence of environmental and genetic factors solely on this compound accumulation is limited in the provided search results, the general principle that these factors impact the phytochemical profile of Camellia species is well-established. researchgate.netipb.pt

The concentration of phenolic compounds, which include flavonoids like this compound, can vary depending on these influences. researchgate.netipb.pt Further detailed research would be needed to precisely quantify the impact of specific environmental parameters and genetic variations on the accumulation of this compound in Camellia foliage.

Here is a table summarizing the key identification data for this compound:

| Compound Name | Source | PubChem CID | Molecular Formula | Structure Description |

| This compound | Camellia japonica L. leaves researchgate.nettandfonline.comnih.govtandfonline.com | 11988368 nih.gov | C₃₂H₃₈O₂₀ nih.gov | Quercetin-3-O-β-D-xylopyranosyl-(1→3)-O-α-L-rhamnopyranosyl-(1→6)-O-β-D-glucopyranoside researchgate.nettandfonline.comnih.govtandfonline.com. A quercetin O-glucoside. nih.gov |

Isolation and Purification Methodologies for Camellianoside

Extraction Techniques from Plant Matrix

Extraction is the initial step to liberate Camellianoside from the plant material. This process involves using suitable solvents to dissolve the target compound while leaving behind insoluble plant matrix components.

Solvent-Based Extraction Approaches

Various solvent-based methods have been employed for the extraction of this compound and other flavonoids from plant matrices like Camellia japonica leaves. Ethanol (B145695) and hot water are commonly used solvents for extracting functional compounds from this plant researchgate.netmdpi.com. Studies have investigated the efficiency of different ethanol concentrations and hot water for extraction, analyzing the content of various biomarkers including this compound researchgate.netmdpi.com. For instance, 80% ethanol extract of Camellia japonica leaves has shown high contents of certain flavonoids like hyperoside (B192233) and isoquercitrin (B50326), which are structurally related to this compound researchgate.netmdpi.com. Another approach involved sequential extraction with solvents of increasing polarity, such as initial defatting with n-hexane followed by exhaustive extraction with ethanol scielo.brscielo.br. The crude ethanol extract can then be further partitioned between immiscible solvents, such as butanol and water, to enrich specific compound classes scielo.brscielo.br.

Optimization of Extraction Parameters

Optimization of extraction parameters is crucial to maximize the yield of this compound. Factors such as the choice of solvent, solvent concentration, extraction temperature, time, and the ratio of solvent to plant material can significantly influence the efficiency of the extraction process spgykj.com. Research on optimizing the extraction of flavonoid compounds from Camellia japonica has utilized methods like single-factor experiments and orthogonal tests to determine optimal conditions for maximizing the yield of total flavonoids from different parts of the plant, including leaves spgykj.com. While specific optimization data solely focused on this compound yield might require more targeted studies, the principles applied to total flavonoid extraction are relevant.

Data Table: Extraction Yields from Camellia japonica Leaves (Example based on related flavonoid extraction) researchgate.netmdpi.com

| Extraction Solvent | Extraction Rate (%) |

| Hot water | ≤ 10 |

| 80% Ethanol | ≤ 10 |

| Other Ethanol % | > 10 |

Note: This table presents example extraction rate data for total extract based on different solvents, as specific yield data solely for this compound under various optimized conditions was not consistently available across sources. The "Other Ethanol %" category indicates that some ethanol concentrations yielded higher total extract percentages. researchgate.netmdpi.com

Chromatographic Separation Techniques for this compound Enrichment

Following extraction, chromatographic methods are essential for separating this compound from the complex mixture of compounds present in the crude extract.

Column Chromatography Applications (e.g., D-101 Macroreticular Resin, Silica (B1680970) Gel)

Column chromatography is a widely used technique for the initial fractionation and enrichment of this compound. Adsorption chromatography using materials like silica gel is a common approach in the isolation of natural products, including flavonoids scielo.brscielo.brresearchgate.netresearchgate.netlabbox.eukanto.co.jpthermofisher.com. Normal phase silica gel chromatography separates compounds based on their polarity.

Macroreticular resins, such as D-101, are also employed for the separation of various compounds, including flavonoids and saponins (B1172615) google.commdpi.compan.olsztyn.plresearchgate.netnih.govmdpi.com. These resins offer different separation mechanisms based on adsorption and can be effective in removing impurities and enriching the target compound fraction google.commdpi.compan.olsztyn.plresearchgate.netnih.govmdpi.com. For instance, D-101 macroreticular resin chromatography has been used in the isolation of flavonoids from Sabia parviflora, a plant also containing this compound google.com. Sephadex LH-20, a size exclusion and adsorption resin, has also been utilized in the fractionation of Camellia japonica extracts, aiding in the separation of compounds based on molecular size and interactions with the resin matrix tandfonline.comscielo.brscielo.brresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical profiling and preparative isolation of this compound google.comresearchgate.netmdpi.comresearchgate.netscialert.netdocsdrive.comspandidos-publications.commdpi.com. Reversed-phase HPLC, commonly employing C18 columns, is particularly suitable for the separation of relatively polar compounds like flavonoid glycosides google.comtandfonline.comscialert.netdocsdrive.comspandidos-publications.com. The mobile phase typically consists of a mixture of water and organic solvents such as methanol (B129727) or acetonitrile, often with the addition of an acid modifier like phosphoric acid or formic acid to improve peak shape and separation mdpi.comscialert.netspandidos-publications.com. HPLC allows for high-resolution separation, enabling the isolation of this compound from closely related compounds tandfonline.comscialert.netdocsdrive.com. Detection is commonly performed using UV-Visible detectors, monitoring absorbance at wavelengths characteristic of flavonoids scialert.netdocsdrive.comspandidos-publications.com.

Data Table: HPLC Conditions for Flavonoid Analysis (Example based on related studies) mdpi.comspandidos-publications.com

| Parameter | Detail |

| Column | Agilent ZORBAX Extend-C18 (5 µm, 150 mm x 5 mm) spandidos-publications.com |

| Mobile Phase | Solvent A: Acetonitrile; Solvent B: Water with 0.2% Phosphoric acid spandidos-publications.com |

| Gradient Elution | From 10% A / 90% B to 100% A / 0% B (v/v) spandidos-publications.com |

| Flow Rate | 1.0 mL/min spandidos-publications.com |

| Column Temperature | 25°C spandidos-publications.com |

| Detection Wavelength | 270 nm (for rutin (B1680289), relevant for flavonoids) spandidos-publications.com |

Note: These HPLC conditions are examples used for the analysis of flavonoids, including those found in Camellia species. Specific conditions for optimal this compound isolation may vary. mdpi.comspandidos-publications.com

Preparative Chromatography Strategies

To obtain larger quantities of pure this compound, preparative chromatography is employed. This often involves scaling up the separation achieved in analytical or semi-preparative HPLC google.comresearchgate.netscialert.netdocsdrive.com. Preparative HPLC systems with larger columns and higher flow rates are used to process larger amounts of the enriched extract fraction scialert.netdocsdrive.com. The fractions containing this compound are collected based on its retention time, as determined from analytical runs scialert.netdocsdrive.com. Multiple injections and pooling of corresponding fractions are often necessary to accumulate the desired amount of the purified compound scialert.netdocsdrive.com. Preparative thin-layer chromatography (TLC) using reverse-phase silica gel has also been reported for the purification of flavonoids from Camellia japonica extracts scielo.br. The choice of preparative strategy depends on the required purity and the quantity of this compound needed.

Purity Assessment and Yield Optimization

The assessment of purity and optimization of yield are critical steps in the isolation of natural compounds like this compound. Purity assessment ensures that the isolated compound is free from other co-extracted substances, which is essential for accurate characterization and biological activity evaluation. Yield optimization aims to maximize the amount of the target compound obtained from the source material.

Various analytical techniques are employed for purity assessment of natural products. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying components in complex mixtures, making it a standard for purity analysis alwsci.com. HPLC analysis has been utilized in studies involving Camellia japonica extracts to profile constituents, including glycosylated flavonoids like this compound, rutin, hyperoside, and isoquercitrin mdpi.comresearchgate.netresearchgate.netkaist.ac.kr. The presence and relative amounts of these compounds can be determined through HPLC analysis, providing insight into the purity of isolated fractions or extracts containing this compound mdpi.comresearchgate.net.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are also crucial for confirming the structure and assessing the purity of isolated compounds nih.gov. These techniques provide detailed structural information and can help identify the presence of impurities nih.govscialert.net. The structure of this compound itself was established using spectroscopic and chemical methods nih.gov.

Differential Scanning Calorimetry (DSC) can also be used for purity determination, particularly for crystalline organic materials, by analyzing the melting behavior tainstruments.com. The melting point and the breadth of the melting range are indicative of purity tainstruments.com.

Optimization of extraction and purification parameters is key to improving the yield of this compound. Studies on Camellia japonica extracts have investigated the efficiency of different extraction solvents, such as hot water and various concentrations of ethanol mdpi.comresearchgate.net. Extraction yields can vary significantly depending on the solvent used. For instance, one study reported extraction yields of Camellia japonica leaf extracts using different ethanol concentrations and hot water researchgate.net.

| Solvent | Extraction Yield (%, w/w) |

|---|---|

| Hot Water | 5.62 |

| 20% EtOH | 11.51 |

| 40% EtOH | 12.10 |

| 60% EtOH | 12.54 |

| 80% EtOH | 9.89 |

| 100% EtOH | 12.39 |

Research findings often detail the yields obtained at different stages of the isolation process. For example, in the isolation of other compounds from Camellia sasanqua, a related species, fractionation of an ethyl acetate (B1210297) extract using column chromatography yielded various fractions with different activities and yields scialert.net. A subsequent preparative HPLC step on an active fraction further purified compounds, with reported yields for the isolated substances scialert.net. While these specific yield values are for other compounds, they illustrate the type of data generated during yield optimization studies in Camellia species.

Optimized protocols for isolation often aim to balance purity, concentration, and yield nih.gov. Achieving high purity can sometimes lead to a reduced yield, and optimization studies seek conditions that provide an acceptable balance for the intended application of the isolated compound nih.gov.

Structural Elucidation and Spectroscopic Characterization of Camellianoside

Advanced Spectroscopic Methods for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

NMR spectroscopy is a primary tool for structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential. tandfonline.comkoreascience.krdocsdrive.com

Studies on camellianoside have utilized high-field NMR spectrometers (e.g., 500 MHz and 600 MHz) to obtain detailed spectra in appropriate solvents like CD₃OD. tandfonline.comkoreascience.krscialert.net Analysis of the ¹H NMR spectrum reveals signals corresponding to the protons of the quercetin (B1663063) aglycone and the sugar moieties. researchgate.net For instance, characteristic signals for the aromatic protons of the quercetin A and B rings are observed. scialert.netscielo.br The ¹³C NMR spectrum provides information about the carbon skeleton, with distinct signals for the aglycone carbons and the carbons in each sugar unit. researchgate.netkoreascience.kr

Two-dimensional NMR techniques, such as COSY, TOCSY, HMQC, and HMBC, are indispensable for establishing correlations between protons and carbons and for determining the sequence of the sugar units and their attachment to the aglycone. tandfonline.com HMBC correlations, for example, are crucial for identifying the glycosidic linkages. tandfonline.com

Mass Spectrometry (MS) Analysis (e.g., FABMS)

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which helps in confirming the proposed structure and identifying the individual sugar units and the aglycone. Fast Atom Bombardment Mass Spectrometry (FABMS) has been employed in the analysis of this compound and related flavonoid glycosides. koreascience.krkoreascience.krscialert.net

Positive mode FABMS analysis typically shows a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, corresponding to the molecular weight of this compound. koreascience.krkoreascience.krscialert.net Fragmentation patterns observed in MS can reveal the loss of sugar units, providing evidence for the sequence of the oligosaccharide chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for identifying the presence of chromophores within the molecule, such as the flavonoid backbone of this compound. koreascience.krtechnologynetworks.com The UV spectrum of this compound exhibits characteristic absorption bands related to the electronic transitions within the quercetin aglycone. scialert.netmdpi.com These absorption maxima can help confirm the nature of the aglycone and its substitution pattern. scialert.netmdpi.com UV-Vis spectroscopy measures the absorption or transmission of UV or visible light by a sample, which is influenced by its composition. technologynetworks.com

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical methods, particularly hydrolysis and derivatization, play a vital role in confirming the structure of complex glycosides like this compound. Acid hydrolysis of this compound cleaves the glycosidic linkages, yielding the aglycone and the constituent sugar molecules. tandfonline.combiomolther.org Analysis of the aglycone by spectroscopic methods or comparison with authentic samples confirms its identity as quercetin. tandfonline.com

The released sugar components can be identified and their absolute configurations determined through chemical derivatization followed by chromatographic analysis. tandfonline.combiomolther.orglawdata.com.tw For instance, the sugars of this compound have been identified as D-glucose, L-rhamnose, and D-xylose. tandfonline.com

Stereochemical Analysis and Glycosidic Linkage Determination

Determining the stereochemistry of the glycosidic linkages (α or β) and the points of attachment between the sugar units and the aglycone is critical for defining the complete structure of this compound. NMR spectroscopy, particularly the coupling constants of the anomeric protons, provides information about the anomeric configuration. tandfonline.comyoutube.com

The interglycosidic linkages in this compound, specifically the (1→6) linkage between glucose and rhamnose, and the (1→3) linkage between rhamnose and xylose, are determined based on key HMBC correlations between the anomeric proton of one sugar and a carbon on the adjacent sugar or the aglycone. tandfonline.com For example, HMBC correlations from the anomeric proton of glucose to C-3 of the aglycone, from the anomeric proton of rhamnose to C-6 of glucose, and from the anomeric proton of xylose to C-3 of rhamnose, establish the linkage positions. tandfonline.com The stereochemistry at the anomeric carbon is crucial for biological activity and stability. numberanalytics.com

Computational Chemistry Approaches for Structural Verification

Computational chemistry can complement experimental data by providing theoretical insights into the possible conformations and stability of the proposed structure of this compound. schrodinger.comcsic.es While specific studies on computational verification of this compound's structure were not detailed in the search results, computational methods are generally used in structural verification of organic molecules. d-nb.infomit.edu These methods can involve calculating spectroscopic parameters (like NMR shifts) for different possible isomers and comparing them with experimental data. Computational approaches can also be used to explore the potential energy surface of the molecule and assess the relative stability of different conformers. schrodinger.com

Investigation of Biological Activities of Camellianoside in Preclinical and in Vitro Models

Antioxidant Mechanisms and Pathways

The antioxidant capacity of Camellianoside and its source extracts is attributed to a multifactorial mechanism involving direct free radical scavenging, reduction of oxidants, chelation of pro-oxidant metals, and modulation of cellular antioxidant systems.

Free Radical Scavenging Assays (e.g., DPPH, Superoxide, Hydrogen Peroxide, Nitric Oxide)

The direct radical-quenching ability of this compound and related extracts has been quantified using several established assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: In a comparative study, the antioxidant activity of isolated this compound was evaluated using the DPPH radical scavenging reaction. The results indicated that its activity was higher than that of the reference antioxidants L-cysteine and L-ascorbic acid. nih.gov

Superoxide Radical Scavenging: Ethanol (B145695) extracts of fermented Camellia japonica leaves, a primary source of this compound, demonstrated potent superoxide radical scavenging activity. researchgate.net Similarly, an ethanol extract from the flower of Camellia japonica was also shown to effectively scavenge superoxide anions generated in a cell-free system. nih.gov

Hydrogen Peroxide Scavenging: The fermented leaf extracts of Camellia japonica also exhibited significant hydrogen peroxide scavenging capabilities. researchgate.net Hydrogen peroxide, while not a radical itself, is a precursor to the highly reactive hydroxyl radical, and its neutralization is a key antioxidant function. nih.gov

Nitric Oxide (NO) Scavenging: Extracts from Camellia japonica have shown significant nitric oxide inhibition activity. researchgate.net Excess nitric oxide can react with superoxide to form the damaging peroxynitrite radical, making its scavenging an important anti-inflammatory and antioxidant mechanism.

Table 1: Free Radical Scavenging Activity of Camellia japonica Leaf Extracts

| Assay | Sample | IC50 Value |

|---|---|---|

| Superoxide Scavenging | Fermented Leaf Ethanol Extract | 0.23 mg/mL researchgate.net |

| Hydrogen Peroxide Scavenging | Fermented Leaf Ethanol Extract | 0.28 mg/mL researchgate.net |

Assessment of Reducing Power and Metal Chelating Ability

Beyond direct scavenging, the antioxidant profile of this compound-containing extracts includes their ability to reduce oxidized species and chelate metal ions that catalyze oxidative reactions.

Reducing Power: The reducing power of an antioxidant is its ability to donate an electron to a free radical, thereby neutralizing it. Assays have confirmed the ferric reducing power of Camellia japonica extracts, indicating their capacity to transform reactive ferric ions (Fe³⁺) into more stable ferrous ions (Fe²⁺). researchgate.net This activity is a significant indicator of potential antioxidant efficacy.

Metal Chelating Ability: Transition metals like iron can participate in the Fenton reaction, generating highly destructive hydroxyl radicals. nih.gov The ethanol extracts of fermented Camellia japonica leaves have demonstrated a strong capacity for ferrous ion chelation, with a reported IC50 value of 0.21 mg/mL. researchgate.net By binding to these metal ions, the extracts can prevent them from fueling oxidative damage.

Modulation of Cellular Oxidative Stress Markers in Vitro

The antioxidant effects of this compound-containing extracts have been observed within cellular models, demonstrating a protective effect against induced oxidative stress.

Reactive Oxygen Species (ROS): In human HaCaT keratinocytes, an ethanol extract of Camellia japonica flowers exhibited significant intracellular ROS scavenging activity. nih.gov Furthermore, fruit extracts of C. japonica were shown to reduce the cellular level of ROS in a concentration-dependent manner. researchgate.net

Lipid Peroxidation Markers: Oxidative stress can lead to the degradation of lipids, a process known as lipid peroxidation, which generates harmful byproducts like malondialdehyde (MDA). researchgate.net A biflavonoid isolated from the related species Camellia oleifera was found to significantly reduce MDA levels in rat blood, suggesting that compounds from this genus can mitigate lipid peroxidation in vivo. researchgate.net

Activation of Endogenous Antioxidant Defense Systems (e.g., NRF2 Pathway, HO-1, NQO-1) in Cellular Models

Extracts from Camellia japonica have been shown to not only provide direct antioxidant effects but also to bolster the cell's own defense mechanisms. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification genes. researchgate.net

Studies have shown that C. japonica extracts can increase the activity of the antioxidant response element (ARE), a key step in the NRF2 signaling cascade. researchgate.net This activation leads to the increased expression and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), within human keratinocyte cells. nih.gov These enzymes are critical for neutralizing superoxide radicals and hydrogen peroxide, thereby protecting the cell from oxidative damage. nih.gov

Anti-inflammatory Response Modulation in Cellular and Tissue Models

This compound is also implicated in the anti-inflammatory activity observed in Camellia japonica extracts. This is demonstrated by the inhibition of key inflammatory molecules in cellular models of inflammation.

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α) Production in Macrophage Cell Lines (e.g., RAW264.7)

The RAW264.7 macrophage cell line is a standard model for studying inflammatory responses. When stimulated with lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory mediators. Research has shown that extracts from Camellia japonica leaves, which contain this compound, can effectively suppress this inflammatory cascade. researchgate.net

Nitric Oxide (NO): The extracts were found to inhibit the production of nitric oxide in LPS-activated RAW264.7 cells in a dose-dependent manner. researchgate.net

Prostaglandin E2 (PGE2): Similarly, the production of PGE2, a key mediator of inflammation and pain, was also suppressed by the C. japonica extracts in the same cellular model. researchgate.net

Tumor Necrosis Factor-α (TNF-α): While direct evidence for this compound's effect on TNF-α is still emerging, its aglycone, quercetin (B1663063), has been shown to possess potent inhibitory activity against TNF-α release in RAW 264.7 cells. apjai-journal.org This suggests a potential mechanism through which this compound may exert its anti-inflammatory effects.

Table 2: Inhibition of Pro-inflammatory Mediators by Camellia japonica Extracts in LPS-Activated RAW264.7 Cells

| Mediator Inhibited | Effect Observed |

|---|---|

| Nitric Oxide (NO) | Dose-dependent suppression of production researchgate.net |

| Prostaglandin E2 (PGE2) | Dose-dependent suppression of production researchgate.net |

Downregulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

This compound is a novel antioxidant glycoside originally isolated from the leaves of Camellia japonica researchgate.netnih.gov. Research into the biological activities of extracts from this plant has shed light on potential anti-inflammatory mechanisms. Studies utilizing Camellia japonica oil (CJ oil) have demonstrated a reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes in lipopolysaccharide (LPS)-stimulated RAW264.7 cells researchgate.netresearchgate.net. The upregulation of iNOS and COX-2 is a critical step in the inflammatory cascade, leading to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.gov Extracts from Camellia japonica have been shown to suppress the production of NO and prostaglandin E2 (PGE2), the respective products of iNOS and COX-2 activity researchgate.net. While these studies establish the anti-inflammatory potential of Camellia japonica extracts through the downregulation of key inflammatory enzymes, the specific contribution of this compound to this effect has not been explicitly isolated from that of other compounds present in the extracts.

Attenuation of Key Signaling Pathways (e.g., NF-κB, AP-1, MAPK cascades including ERK, p38, JNK)

The anti-inflammatory effects of Camellia japonica extracts are linked to their ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes. nih.govnih.gov Research indicates that CJ oil significantly reduces the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) promoter regions in LPS-induced cells researchgate.net. These transcription factors are pivotal in orchestrating the inflammatory response. researchgate.net

Further investigation into the upstream mechanisms revealed that the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) cascades is also attenuated. Specifically, treatment with Camellia japonica extracts has been found to inhibit the LPS-induced phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). researchgate.netnih.gov The extracts also suppress the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, which is a necessary step for NF-κB activation nih.gov. These findings suggest that the anti-inflammatory properties of Camellia japonica extracts are mediated through the comprehensive suppression of the MAPK and NF-κB signaling pathways researchgate.netnih.gov. Although this compound is a known constituent of this plant, these studies focused on the effects of the total plant oil or extract, and the precise role of isolated this compound in modulating these pathways requires further investigation.

Table 1: Impact of Camellia japonica Extract on Inflammatory Signaling Pathways

| Signaling Pathway | Target Protein/Factor | Observed Effect in Preclinical Models |

|---|---|---|

| NF-κB Pathway | NF-κB Activation | Significantly reduced researchgate.netnih.gov |

| IκBα Phosphorylation | Attenuated researchgate.netnih.gov | |

| AP-1 Pathway | AP-1 Activation | Significantly reduced researchgate.net |

| MAPK Cascade | ERK Phosphorylation | Attenuated researchgate.netnih.gov |

| p38 Phosphorylation | Attenuated researchgate.netnih.gov |

Other Preclinical Biological Activities in Cellular and In Vitro Systems

Specific investigations into the antimicrobial efficacy of isolated this compound against pathogens such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, or Escherichia coli were not identified in the reviewed scientific literature.

A review of available scientific literature did not yield studies specifically investigating the antiviral properties of this compound, including its potential to inhibit HIV Type 1 Protease or the Epstein-Barr virus.

Investigative Studies on Antineoplastic Potential in Cancer Cell Lines (e.g., Breast Cancer Cells, Inhibition of MMP-1 Expression)

This compound, as a constituent of Camellia japonica leaf extracts, has been investigated for its potential role in cancer research, particularly concerning breast cancer. The mechanism of action often involves the modulation of matrix metalloproteinases (MMPs), which are enzymes crucial for the degradation of the extracellular matrix. sdiarticle5.comfrontiersin.org The dysregulation of MMPs is implicated in tumor invasion, angiogenesis, and metastasis. frontiersin.org MMP-1, in particular, is associated with more aggressive tumor phenotypes and a poorer prognosis in breast cancer. sdiarticle5.comnih.gov

In vitro studies on extracts from Camellia japonica, where this compound is a known component, have demonstrated notable antineoplastic-related activities. researchgate.net Research on a Camellia japonica leaf extract showed an antimigratory effect in a breast cancer cell line. researchgate.net Furthermore, studies have highlighted the ability of these extracts to inhibit the expression of MMP-1. researchgate.netnih.gov One study found that a Camellia japonica leaf extract completely inhibited MMP-1 expression in human fibroblast cells. nih.gov This inhibition of MMP-1 is a key mechanism in preventing the breakdown of the extracellular matrix, a critical step in cancer cell invasion and metastasis. sdiarticle5.commdpi.com

While direct studies on isolated this compound are limited in the available literature, the activities of the extracts suggest the potential contribution of their bioactive constituents, including this flavonol glycoside. The table below summarizes findings from studies on Camellia japonica extracts containing this compound.

Table 1: Antineoplastic-Related Activity of Camellia japonica Extracts

| Cell Line/Model | Extract/Compound | Observed Effect | Relevant Finding |

|---|---|---|---|

| Breast Cancer Cell Line | Camellia japonica leaf extract | Antimigratory Effect | Showed significantly greater antimigratory effect compared to other extracts. researchgate.net |

| Human Fibroblast Cells | Camellia japonica leaf extract | Inhibition of MMP-1 Expression | Completely inhibited the expression of Matrix Metalloproteinase-1 (MMP-1). nih.gov |

Tyrosinase Inhibition and Melanin Biosynthesis Modulation in Melanoma Cells (e.g., B16F10, TRP-1, TRP-2 expression)

This compound's role in skin pigmentation has been explored through the lens of extracts from Camellia japonica, which are known to contain this compound. researchgate.net The research focuses on the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis, and the modulation of related proteins in melanoma cell lines like B16F10. researchgate.netmdpi.com Tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2) are key regulators in the pathway of melanin synthesis. nih.govnih.gov Downregulation of these proteins is a primary strategy for controlling hyperpigmentation. nih.gov

Studies have reported that Camellia japonica possesses a tyrosinase inhibitory effect in B16F10 cells. researchgate.net While direct attribution to isolated this compound is not always specified, its presence in these active extracts is significant. The mechanism involves reducing the expression of tyrosinase, TRP-1, and TRP-2, which in turn decreases melanin content. mdpi.comnih.gov Research on various natural extracts has demonstrated that inhibiting these melanogenesis-related proteins is an effective approach to depigmentation. nih.gov For instance, hydrosol from Camellia japonica has been shown to repress the expression of proteins essential for melanin biosynthesis in B16F10 melanoma cells. ncsu.edu

The findings from studies on extracts containing this compound are detailed in the table below, illustrating the consistent inhibitory effects on key markers of melanogenesis.

Table 2: Effects on Melanogenesis in B16F10 Melanoma Cells

| Extract Source | Target | Observed Effect | Relevant Finding |

|---|---|---|---|

| Camellia japonica | Tyrosinase | Inhibitory effect | Extracts demonstrated tyrosinase inhibitory activity in B16F10 cells. researchgate.net |

| Camellia japonica Hydrosol | Melanin Synthesis | Inhibition | Intervenes in α-MSH-triggered melanogenesis by deactivating tyrosinase. ncsu.edu |

| Camellia japonica Hydrosol | Melanin Biosynthesis Proteins | Repression | Repressed the expression of proteins integral to melanin biosynthesis. ncsu.edu |

Anti-obesity Research in Fermented Extracts (where this compound is a constituent)

The potential anti-obesity effects of this compound have been investigated within the context of fermented extracts from Camellia japonica leaves. Fermented teas, such as those from the Camellia genus, are recognized for their anti-obesity properties, which are often attributed to their rich content of bioactive compounds that modulate lipid metabolism. nih.govamegroups.org

Research into fermented Camellia japonica leaf extracts has identified anti-obesity potential through mechanisms like the inhibition of pancreatic lipase. researchgate.net Pancreatic lipase is a crucial enzyme for the digestion and absorption of dietary fats; its inhibition can lead to reduced fat absorption and, consequently, an anti-obesity effect. A study highlighted that ethanol extracts of fermented Camellia japonica leaves demonstrated higher inhibitory effects on pancreatic lipase compared to methanol (B129727) extracts. researchgate.net

While this compound is a known constituent of Camellia japonica leaves, the fermentation process can alter the chemical profile of the tea. nih.gov Nonetheless, the anti-obesity activities observed in these fermented products suggest a potential role for its inherent and transformed phytochemicals. Other fermented teas have been shown to ameliorate hepatic lipid metabolism and decrease fat mass, supporting the general anti-obesity potential of this class of beverages. nih.govmdpi.com

The table below summarizes the key findings related to the anti-obesity research on fermented Camellia extracts.

Table 3: Anti-obesity Research Findings for Fermented Camellia Extracts

| Extract Type | Model | Mechanism/Target | Observed Effect |

|---|---|---|---|

| Fermented Camellia japonica Leaf Extract (Ethanol) | In Vitro | Pancreatic Lipase | Higher inhibitory effect on pancreatic lipase. researchgate.net |

| Fermented Mixed Tea (C. japonica and C. sinensis) | Sprague-Dawley Rats | Body and Adipose Tissue Weight | Rats fed the mixed tea extract had significantly lower body and adipose tissue weight. amegroups.org |

Biosynthetic Pathways and Secondary Metabolite Studies of Camellianoside

Elucidation of Precursor Molecules and Enzymatic Steps

The biosynthesis of flavonols, including the aglycone of Camellianoside, quercetin (B1663063), begins with the conversion of phenylalanine. oup.combiorxiv.org Key enzymatic steps in the upstream flavonoid pathway involve enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl CoA ligase (4CL), which convert phenylalanine to coumarate-CoA. oup.commdpi.com Chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) play pivotal roles in the formation of naringenin, a precursor to dihydroflavonols. oup.comresearchgate.netmdpi.com Dihydroflavonols are then converted to flavonols like kaempferol (B1673270) and quercetin by flavonol synthase (FLS). biorxiv.org The difference between kaempferol and quercetin lies in the presence or absence of a hydroxyl group at the 3′ position of the B-ring, a modification mediated by flavonoid 3′-hydroxylase (F3′H). biorxiv.org

This compound is a glycosylated form of quercetin, meaning sugar moieties are attached to the quercetin aglycone. Glycosylation of flavonols is primarily catalyzed by UDP-sugar dependent glycosyltransferases (UGTs). biorxiv.orgnih.gov These enzymes utilize nucleotide sugars as sugar donors and selectively transfer sugar moieties to hydroxyl groups on flavonols, typically at positions 3, 5, 7, 3′, or 4′. biorxiv.org The specific glycosylation pattern of this compound involves the attachment of a beta-D-glucopyranosyl residue at the 3-O position, followed by the addition of alpha-L-rhamnopyranosyl and beta-D-xylopyranosyl residues through specific linkages (rhamnosyl-(1->6)-glucopyranosyl and xylopyranosyl-(1->3)-rhamnopyranosyl). researchgate.netnih.govnih.gov The enzymes responsible for these specific glycosyl linkages in this compound biosynthesis in Camellia japonica would be specific UGTs with the appropriate substrate and regiospecificity. The production of flavonol 3-O-diglycosides and triglycosides requires flavonol 3-O-glycoside: glycosyltransferase (F3GGT) activity. biorxiv.org

The general enzymatic steps and precursor molecules involved in flavonol glycoside biosynthesis are summarized in the table below:

| Step | Precursor Molecule(s) | Enzyme(s) Involved | Product(s) |

| Initiation | Phenylalanine | PAL, C4H, 4CL | Coumarate-CoA |

| Chalcone Formation | Coumarate-CoA, Malonyl-CoA | CHS | Chalcone |

| Flavanone Formation | Chalcone | CHI | Flavanone (e.g., Naringenin) |

| Dihydroflavonol Formation | Flavanone | F3H | Dihydroflavonol |

| Flavonol Formation | Dihydroflavonol | FLS, F3′H (for quercetin) | Flavonol (e.g., Kaempferol, Quercetin) |

| Glycosylation (initial) | Flavonol, UDP-sugar | UGTs (Flavonol 3-O-glycosyltransferases) | Flavonol 3-O-glycoside |

| Further Glycosylation | Flavonol glycoside, UDP-sugar | UGTs (Flavonol 3-O-glycoside: glycosyltransferases) | Flavonol di/triglycoside (e.g., this compound) |

Genetic Regulation of this compound Biosynthesis in Camellia japonica

The biosynthesis of flavonoids, including flavonol glycosides like this compound, is under complex genetic control. This regulation involves structural genes encoding the biosynthetic enzymes and regulatory genes, particularly transcription factors (TFs). oup.comfrontiersin.org Studies in Camellia species, including Camellia japonica, have identified various TFs, such as MYB, bHLH, and MADS-box proteins, that regulate structural genes in flavonoid pathways. mdpi.comfrontiersin.org

Transcriptomic analyses in Camellia have revealed differential expression of genes involved in secondary metabolite biosynthesis, including the phenylpropanoid and flavonoid pathways, across different tissues and developmental stages. mdpi.comfrontiersin.org While specific studies focusing solely on the genetic regulation of this compound biosynthesis are limited in the provided search results, the general mechanisms of flavonoid gene regulation in Camellia provide insights. For instance, differential expression of key enzymes involved in the glycosylation of flavonoids has been observed in Camellia, indicating the importance of glycosyltransferases in determining the final glycosylation patterns of flavonols. researchgate.net The expression levels of genes in the phenylpropanoid biosynthesis pathway, which is upstream of flavonol synthesis, have also been shown to change during flower opening in Camellia japonica. frontiersin.org

Transcription factors play a crucial role in orchestrating these changes in gene expression by binding to the promoter regions of structural genes. mdpi.comfrontiersin.org Understanding the specific TFs that regulate the UGTs involved in the sequential glycosylation steps leading to this compound formation would be key to fully elucidating its genetic regulation.

Influence of Abiotic and Biotic Stressors on Biosynthetic Pathways

Environmental factors, including abiotic and biotic stressors, can significantly influence the production of secondary metabolites in plants, including flavonol glycosides. researchgate.netresearchgate.netnih.gov These compounds often play a role in plant defense responses. oup.comresearchgate.netresearchgate.net

While direct studies on the impact of specific stressors on this compound levels in Camellia japonica were not prominently found in the search results, research on related Camellia species and other plants provides relevant context. For example, abiotic stresses such as cold, drought, and salt stress have been shown to affect the accumulation of secondary metabolites, including polyphenols and catechins, in Camellia sinensis (tea plant). researchgate.netnih.govnih.gov These stresses can induce the biosynthesis of certain compounds that have protective activities, such as scavenging reactive oxygen species (ROS) generated during stress conditions. researchgate.netmdpi.com

Biotic stress factors, such as pathogen infection or herbivory, also impact the production of secondary metabolites in Camellia. researchgate.netnih.gov Changes in the activity of defensive enzymes and differential regulation of genes involved in secondary metabolite and signaling pathways have been observed in response to biotic stress in Camellia. nih.gov

Given that this compound exhibits antioxidant activity, it is plausible that its biosynthesis and accumulation in Camellia japonica could be influenced by both abiotic and biotic stressors as part of the plant's defense mechanisms. researchgate.netnih.gov Further research specifically investigating the changes in this compound levels and the expression of its biosynthetic genes under various stress conditions in Camellia japonica would provide more definitive data.

Comparative Biosynthetic Analyses with Related Flavonol Glycosides

This compound is a quercetin triglycoside. Comparing its biosynthesis to that of other related flavonol glycosides can provide insights into the specificity of enzymatic steps and regulatory mechanisms. Flavonol glycosides exhibit significant structural diversity based on the attached sugar moieties, their positions of attachment, and the types of glycosidic linkages. biorxiv.orgnih.govnih.gov

For example, rutin (B1680289), another common flavonol glycoside found in Camellia sinensis, is quercetin-3-O-rutinoside, where a rutinosyl disaccharide (alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside) is attached to the 3-O position of quercetin. researchgate.net The biosynthesis of rutin involves a flavonoid 3-O-glucosyltransferase (F3GlcT) and a flavonoid 3-O-glucose: 6-O-rhamnosyltransferase (F3Glc-6-O-RhaT). researchgate.net

This compound, in contrast, has a more complex trisaccharide at the 3-O position: beta-D-xylopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->6)-O-beta-D-glucopyranosyl. researchgate.netnih.govnih.gov This suggests that while the initial glycosylation at the 3-O position might be catalyzed by a UGT similar to F3GlcT, the subsequent additions of rhamnose and xylose are mediated by different glycosyltransferases with specificity for the rhamnosyl and xylopyranosyl moieties and the specific (1->6) and (1->3) linkages.

Comparative studies of UGTs from different Camellia species or even within Camellia japonica could help identify the specific enzymes responsible for building the unique trisaccharide structure of this compound. Research on other flavonol triglycosides with different sugar compositions and linkages would also be valuable for understanding the enzymatic promiscuity and specificity within the UGT family. biorxiv.orgnih.gov The presence of different flavonol glycosides, such as kaempferol glycosides and other quercetin glycosides, alongside this compound in Camellia japonica further highlights the diverse glycosylation capabilities within this plant species. researchgate.netnih.gov

Analytical Methodologies for Quantitative and Qualitative Assessment of Camellianoside in Biological Matrices and Plant Extracts

Development and Validation of Chromatographic Methods (e.g., HPLC-UV, HPLC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of compounds in complex mixtures ebsco.com. HPLC coupled with various detectors, such as Ultraviolet (UV) and Mass Spectrometry (MS), provides powerful tools for the analysis of natural products like Camellianoside.

HPLC-UV is a common and cost-effective method for analyzing compounds that absorb UV light, which includes many phenolic compounds and flavonoids like this compound mdpi.comregistech.com. The method involves separating components of a sample based on their interaction with a stationary phase and a mobile phase, with detection by a UV detector at a specific wavelength where the analyte absorbs strongly. The development and validation of HPLC-UV methods involve optimizing parameters such as the stationary phase (e.g., C18 reversed-phase columns are frequently used for phenolic compounds), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and reproducibility mdpi.comscirp.orgdiva-portal.org.

HPLC-MS/MS (tandem mass spectrometry) offers enhanced sensitivity and specificity compared to HPLC-UV, making it particularly useful for the analysis of complex biological matrices or for quantifying minor components mdpi.commeasurlabs.commdpi.com. In HPLC-MS/MS, compounds separated by HPLC are further characterized and quantified based on their mass-to-charge ratio and fragmentation patterns measurlabs.comnih.gov. This hyphenated technique is powerful for both identification and precise quantification measurlabs.commdpi.com. Studies on Camellia japonica extracts have utilized LC-MS/MS for the identification of various active compounds, including flavonoid glycosides like this compound researchgate.netresearchgate.net. The development of HPLC-MS/MS methods involves tuning parameters for the mass spectrometer, such as ionization mode and fragmentation transitions, in addition to optimizing the chromatographic separation mdpi.comnih.gov.

While specific detailed methods solely focused on the validation of HPLC-UV or HPLC-MS/MS for this compound in biological matrices were not extensively detailed in the search results, the application of these techniques to analyze extracts containing this compound and other related flavonoids from Camellia species is reported researchgate.netmdpi.com. For instance, HPLC analysis has been used to profile constituents in Camellia japonica extracts, identifying compounds like rutin (B1680289), hyperoside (B192233), and isoquercitrin (B50326) researchgate.netmdpi.com. The principles and methodologies for developing and validating such chromatographic methods for similar flavonoid glycosides are well-established in analytical chemistry mdpi.comdiva-portal.org.

Spectroscopic Quantification Techniques

Spectroscopic methods, which measure the interaction of substances with electromagnetic radiation, can also be employed for the quantification of compounds. UV-Visible spectrophotometry is a common spectroscopic technique used to determine the concentration of substances that absorb light in the UV-Vis range nih.govajol.info. The concentration of an analyte is typically determined by measuring the absorbance of a sample at a specific wavelength and comparing it to a calibration curve prepared using standards of known concentrations.

While direct spectroscopic quantification of isolated this compound was not specifically detailed, UV-Vis spectrophotometry is used in related analyses of Camellia extracts, for instance, in determining total phenolic and flavonoid contents ajol.info. The structure of this compound, containing a quercetin (B1663063) aglycone, suggests it would exhibit characteristic UV absorption maxima, which could potentially be utilized for its quantification in relatively pure samples or simplified mixtures, provided there is minimal interference from other co-absorbing compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful spectroscopic technique used for structural elucidation and can also be used for quantitative analysis (qNMR) researchgate.netresearchgate.netnih.gov. The structure of this compound has been established using spectroscopic methods, including ¹H and ¹³C NMR oup.comnih.govresearchgate.net.

Methodologies for Assessing Purity and Impurity Profiling

Assessing the purity of this compound and profiling its impurities are critical steps in ensuring its quality for research and potential applications. Impurity profiling involves the detection, identification, and quantification of unwanted substances present in a compound ajprd.comajptr.commt.com. These impurities can arise from the extraction process, synthesis (if applicable), or degradation ajprd.comajptr.com.

Chromatographic techniques, particularly HPLC with sensitive detectors like UV-Diode Array Detectors (DAD) or MS, are invaluable for purity assessment and impurity profiling ajprd.comajptr.comnih.gov. HPLC-UV with DAD allows for the acquisition of UV spectra of eluting peaks, enabling peak purity checks by comparing the spectra across the peak nih.gov. Differences in spectra across a single peak can indicate the presence of co-eluting impurities. HPLC-MS is even more powerful for impurity profiling as it provides mass information, aiding in the identification of impurities even at low concentrations measurlabs.comajprd.comajptr.comnih.gov.

Methodologies for assessing purity typically involve chromatographic separation of the sample and determination of the percentage of the main peak area relative to the total peak area of all detected components (excluding solvent and matrix peaks). For impurity profiling, the focus is on identifying and quantifying peaks other than the main compound ajprd.commt.com. Techniques like LC-MS, LC-NMR, and GC-MS are employed for the structural identification of impurities ajptr.comresearchgate.net. Regulatory guidelines, such as those from the ICH, emphasize the importance of identifying and controlling impurities in pharmaceutical substances ajprd.comajptr.commt.comresearchgate.net. While specific studies on the impurity profile of this compound were not found, the general principles and techniques used for impurity profiling of other natural products and pharmaceutical compounds would be applicable ajprd.comajptr.commt.comresearchgate.net.

Standardization of this compound in Botanical Extracts

Standardization of botanical extracts containing this compound is essential to ensure consistency in composition and biological activity nih.govmdpi.com. Standardization typically involves establishing analytical methods to quantify specific bioactive markers, such as this compound, within the extract nih.gov.

HPLC is a primary tool for the standardization of botanical extracts, allowing for the quantitative determination of marker compounds mdpi.comphytojournal.com. By using validated HPLC methods, the concentration of this compound in different batches of Camellia japonica leaf extract can be determined, ensuring a consistent level of this compound in the standardized product mdpi.com. This is particularly important for quality control and for correlating the chemical composition of the extract with its observed biological effects.

The process of standardization also involves establishing specifications for the acceptable range of the marker compound(s) and potentially other constituents nih.gov. This requires the availability of well-characterized reference standards for this compound nih.govotago.ac.nz. While the search results indicate that this compound has been isolated and its structure determined, information on its widespread availability as a certified reference standard for analytical purposes was not explicitly detailed. However, the isolation and structural characterization are foundational steps for the preparation of such standards oup.comnih.gov.

Standardization methodologies for herbal drugs often involve a combination of techniques, including chemical and instrumental methods, to ensure the quality and purity of the plant material and the final extract phytojournal.com. The goal is to minimize variations in phytochemical composition that can arise from factors such as plant origin, harvesting, and extraction methods nih.govmdpi.comphytojournal.com.

Structure Activity Relationship Studies of Camellianoside and Its Analogues

Comparative Analysis of Camellianoside with other Quercetin (B1663063) Glycosides

This compound is a quercetin glycoside, meaning it consists of a quercetin aglycone attached to a sugar moiety. researchgate.netnih.govoup.comtandfonline.com Quercetin is a widely distributed flavonoid known for various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. pan.olsztyn.plnih.gov Comparing the activity of this compound with other quercetin glycosides helps to understand the specific contribution of its unique glycosylation pattern to its biological effects.

Research indicates that the glycosylation of quercetin can significantly influence its biological activity, including antioxidant capacity and effects on enzyme inhibition. pan.olsztyn.plnih.govphcog.commdpi.com For instance, studies comparing quercetin with its glycosides like isoquercitrin (B50326), rutin (B1680289), and hyperoside (B192233) have shown that the aglycone quercetin often exhibits higher antioxidant activity in certain assays, such as radical scavenging and ferric reducing capacity, compared to its glycosylated forms. mdpi.com This suggests that the presence and nature of the sugar moiety can modulate the activity observed for the aglycone.

This compound's structure has been established as quercetin-3-O-β-D-xylopyranosyl-(1→3)-O-α-L-rhamnopyranosyl-(1→6)-O-β-D-glucopyranoside. researchgate.netnih.govoup.comtandfonline.com Its antioxidant activity, evaluated by DPPH radical scavenging, has been reported to be higher than that of reference antioxidants like L-cysteine and L-ascorbic acid. researchgate.netnih.govoup.comtandfonline.com This finding, when compared to studies showing reduced activity upon glycosylation in other quercetin derivatives, highlights the importance of the specific sugar chain structure and linkage pattern in this compound for its observed antioxidant potential.

Comparative studies on α-glucosidase inhibition by quercetin and its derivatives have shown that glycosylation can reduce this hypoglycemic effect. phcog.com The size and structure of the attached sugar molecule also play a role. phcog.com While direct comparative data specifically detailing this compound's activity across a wide range of biological targets alongside numerous other quercetin glycosides might be limited in the provided search results, the general principle that glycosylation impacts activity is well-established for quercetin derivatives. pan.olsztyn.plnih.govphcog.commdpi.com

Impact of Glycosylation Pattern on Biological Activity

The glycosylation pattern, including the type of sugars, their position of attachment to the aglycone, and the linkages between sugar units, is a critical determinant of the biological activity of flavonoid glycosides like this compound. pan.olsztyn.plnih.govmdpi.com Glycosylation affects various properties, including solubility, stability, absorption, metabolism, and interaction with biological targets. pan.olsztyn.plontosight.ai

For quercetin derivatives, glycosylation commonly occurs at the hydroxyl groups, particularly at the C-3, C-7, C-3', and C-4' positions. pan.olsztyn.plresearchgate.netnih.gov this compound is a 3-O-glycoside of quercetin with a complex trisaccharide chain attached at the C-3 position. researchgate.netnih.govoup.comtandfonline.com This specific arrangement of glucose, rhamnose, and xylose units linked in a β-D-glucopyranosyl-(1→6)-α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl chain is unique to this compound. researchgate.netnih.govoup.comtandfonline.com

The impact of glycosylation on antioxidant activity is varied and depends on the specific assay and the structure of the glycoside. As mentioned earlier, some studies suggest that glycosylation can decrease the antioxidant activity compared to the aglycone. pan.olsztyn.plmdpi.com However, this compound, despite being a glycoside, demonstrates potent antioxidant activity. researchgate.netnih.govoup.comtandfonline.com This suggests that the specific trisaccharide unit and its linkage in this compound may confer favorable properties for radical scavenging.

The complex sugar chain in this compound likely influences its interaction with biological membranes, transport proteins, and metabolic enzymes, thereby affecting its cellular uptake, distribution, and ultimate biological effect. Further research specifically comparing this compound with quercetin and other quercetin glycosides with different sugar moieties and linkage patterns is needed to fully elucidate the structure-activity relationships driven by its unique glycosylation.

Future Research Directions and Translational Perspectives for Camellianoside Research

Exploration of Novel Biological Activities in Advanced In Vitro Systems

Initial research has established Camellianoside as an antioxidant based on assays like DPPH radical scavenging. github.com However, the potential biological activities of this compound likely extend beyond basic antioxidant effects, considering the diverse bioactivities observed in Camellia japonica extracts, which contain this compound. nih.govgithub.comstifar-riau.ac.id Future research should utilize advanced in vitro models to explore novel biological activities of isolated this compound.

Advanced in vitro systems could include complex cell culture models, such as co-culture systems or 3D cell models, which better mimic in vivo environments compared to traditional 2D monocultures. Investigations could focus on the specific molecular mechanisms underlying potential anti-inflammatory effects, building upon observations of Camellia japonica extracts inhibiting NO and PGE2 production in RAW264.7 macrophages. nih.gov Similarly, exploring the direct inhibitory activity of this compound on enzymes like xanthine (B1682287) oxidase in vitro, as seen with Camellia japonica leaf extract, stifar-riau.ac.id could reveal its role in anti-hyperuricemic potential. Further studies could delve into cellular antioxidant pathways, such as the NRF2 signaling pathway, which has been implicated in the activity of Camellia japonica root extract, to determine if this compound can induce antioxidant gene expression in relevant cell lines.

Research in advanced in vitro systems could generate data tables detailing dose-dependent effects on specific biomarkers, pathway activation (e.g., phosphorylation levels of kinases), and cellular responses (e.g., cytokine production, enzyme activity). For instance, future studies might produce data similar to the in vitro xanthine oxidase inhibitory activity shown for C. japonica leaf extract, but specifically for isolated this compound. stifar-riau.ac.id

Application in Functional Ingredient Development for Research Purposes

This compound's presence in Camellia japonica leaves, a source considered for functional food and medicinal materials, positions it as a candidate for development as a functional ingredient specifically for research applications. This differs from developing a consumer-ready product, focusing instead on providing a well-characterized compound for scientific investigation.

Developing this compound as a functional ingredient for research involves optimizing its extraction, purification, and standardization to ensure consistent quality and purity for experimental use. Research in this area would focus on developing efficient and scalable methods for obtaining high-purity this compound. Characterization studies would be crucial to fully define its physicochemical properties, stability under various conditions, and potential interactions with other compounds commonly used in research matrices. This would enable researchers to confidently use this compound in controlled experiments to study its specific biological effects.

Data tables in this area might include:

| Extraction Method | Yield of this compound (%) | Purity of this compound (%) |

| Method A | X | Y |

| Method B | X' | Y' |

| Storage Condition | Time Point | This compound Purity (%) |

| Condition 1 | Day 0 | Z |

| Condition 1 | Day 30 | Z' |

| Condition 2 | Day 0 | Z |

| Condition 2 | Day 30 | Z'' |

Such data would be vital for researchers planning experiments with this compound.

Biotechnological Production and Sustainable Sourcing

The increasing interest in natural products necessitates sustainable sourcing and potentially alternative production methods. While Camellia japonica is a widespread species, nih.gov implementing efficient industrialization processes requires novel strategies. nih.gov Future research should explore biotechnological approaches for the production of this compound to ensure a sustainable and potentially more cost-effective supply for research and potential future applications.

Biotechnological production could involve techniques such as plant cell culture, microbial fermentation, or enzymatic synthesis. Research would focus on identifying or engineering biological systems capable of producing this compound or its precursors. This could involve studying the biosynthesis pathways of this compound in Camellia japonica and attempting to replicate them in a controlled biotechnological setting.

Parallel to biotechnological efforts, research into sustainable sourcing from Camellia japonica plants is important. This includes optimizing cultivation practices to maximize this compound yield in leaves and developing environmentally friendly extraction methods. Studies could evaluate the impact of different growing conditions or harvesting techniques on this compound content.

Research findings in this area could lead to data on:

| Production Method | This compound Yield (mg/L or % dry weight) | Production Time |

| Plant Cell Culture | A | B |

| Engineered Microorganism | A' | B' |

| Sourcing Method | Environmental Impact Score | This compound Content in Raw Material (%) |

| Wild Harvesting | High | C |

| Sustainable Cultivation | Low | C' |

These studies are crucial for ensuring a reliable and responsible supply of this compound for ongoing research.

Integration into Multi-component Natural Product Formulations for Research Validation

Natural products often exert their effects through the synergistic or additive interactions of multiple compounds within a complex mixture, as seen in traditional medicine formulations. This compound is one of several bioactive compounds found in Camellia japonica leaves, including other flavonoids and phenolic compounds. nih.govstifar-riau.ac.id Future research should investigate the effects of integrating isolated this compound into defined multi-component natural product formulations for research validation.

This research direction involves creating controlled formulations that combine this compound with other characterized compounds from Camellia japonica or other natural sources. The goal is to understand how this compound interacts with these other components and how its activity is influenced within a more complex matrix. Research validation would involve testing these formulations in relevant in vitro or research-grade non-clinical models to assess their combined biological effects. This could help elucidate potential synergistic activities that might not be apparent when studying this compound in isolation.

Studies could compare the activity of pure this compound to that of a defined mixture containing this compound and other key compounds from Camellia japonica in specific in vitro assays. Data could be presented in tables comparing the efficacy of different formulations:

| Formulation | This compound Concentration | Other Components | Observed Biological Activity (e.g., % Inhibition) |

| Pure this compound | X mg/mL | None | D |

| This compound + Compound E | X mg/mL | Compound E | D' |

| This compound + C. japonica Mix | X mg/mL | Defined Mix F | D'' |

常见问题

Q. How to validate this compound’s molecular targets using omics approaches?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Confirm targets via siRNA knockdown or CRISPR-Cas9. Use STRING databases for pathway enrichment analysis .

Key Methodological Considerations

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., Western blot alongside ELISA) .

- Ethical Compliance : Ensure animal/human studies follow institutional review protocols, including informed consent for bioavailability trials .

- Literature Synthesis : Systematically review Camellia-related phytochemistry databases (e.g., PubMed, SciFinder) to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。